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For Immediate Release

PUNE, India – Researchers have identified Lomibuvir, a known inhibitor of the hepatitis C

virus (HCV) polymerase, as a potential therapeutic agent against the Chikungunya virus

(CHIKV), a mosquito-borne virus that causes debilitating joint pain. An in vitro study titled "Drug

repurposing approach against chikungunya virus: an in vitro and in silico study" has confirmed

that Lomibuvir exhibits antiviral activity against CHIKV in post-infection treatment of Vero CCL-

81 cells.[1][2] This finding opens a new avenue for the development of much-needed antiviral

therapies for Chikungunya fever, for which no specific treatment is currently available.

The study, which screened fourteen FDA-approved drugs for their anti-CHIKV potential,

identified nine compounds, including Lomibuvir, that showed inhibitory effects.[1][2]

Lomibuvir was found to be effective when administered to the cells after they had been

infected with the virus.[1] While the study qualitatively confirmed this activity, specific

quantitative data on the 50% effective concentration (EC50) and 50% cytotoxic concentration

(CC50) for Lomibuvir against Chikungunya virus were not detailed in the available research.

Comparative Analysis of Anti-Chikungunya
Compounds
The same drug repurposing study identified several other compounds with anti-CHIKV activity,

offering a basis for comparison. Temsirolimus, 2-fluoroadenine, and doxorubicin were effective
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in both pre- and post-infection scenarios.[1] Felbinac and metyrapone were effective as a pre-

treatment, while emetine and resveratrol, alongside Lomibuvir, demonstrated efficacy in a

post-infection setting.[1]

Compound Therapeutic Condition Primary Finding

Lomibuvir Post-treatment
Inhibitory activity against

CHIKV demonstrated.[1]

Temsirolimus Pre- and Post-treatment
Showed inhibitory activity

against CHIKV.

2-fluoroadenine Pre- and Post-treatment
Exhibited inhibitory effects

against CHIKV.[1]

Doxorubicin Pre- and Post-treatment
Displayed inhibitory activity

against CHIKV.[1]

Felbinac Pre-treatment
Found to be effective against

CHIKV.

Metyrapone Pre-treatment
Showed efficacy against

CHIKV.

Emetine Post-treatment
Demonstrated inhibitory

activity against CHIKV.

Resveratrol Post-treatment
Exhibited inhibitory effects

against CHIKV.

Enalaprilat Post-treatment
Showed inhibitory activity

against CHIKV.

Mechanism of Action: A Look into Lomibuvir's
Antiviral Strategy
Lomibuvir is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase

(RdRp) of HCV. It binds to an allosteric site on the enzyme, inducing a conformational change

that ultimately halts viral RNA replication. The in silico molecular docking studies performed in

the research suggest that Lomibuvir can bind to several of the Chikungunya virus's structural
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and non-structural proteins, including the non-structural protein 3 (NSP3) and the capsid

protein, with high binding energy.[1] This suggests a potential mechanism of action against

CHIKV that involves the disruption of viral replication machinery.
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Proposed mechanism of Lomibuvir against Chikungunya virus.

Experimental Protocols
The confirmation of Lomibuvir's anti-CHIKV activity was based on a series of robust in vitro

assays. The methodologies employed are detailed below for researchers seeking to replicate

or build upon these findings.

Cell Culture and Virus
Cell Line: Vero CCL-81 cells were used for all antiviral assays.

Virus: A Chikungunya virus strain was used to infect the cell monolayers.

Cytotoxicity Assay
To determine the non-toxic concentrations of the compounds, a cytotoxicity assay was

performed. The concentration at which the drugs showed ≥90% cell viability was used for the

antiviral evaluations.[2]

Antiviral Assays
The antiviral activity was evaluated under pre-treatment, co-treatment, and post-treatment

conditions.[2]

Focus-Forming Unit (FFU) Assay: This assay was used to quantify the amount of infectious

virus particles produced after treatment with the compounds.

Vero CCL-81 cells were seeded in 24-well plates.

For post-treatment, confluent cell monolayers were infected with CHIKV at a Multiplicity of

Infection (MOI) of 0.01.

After a 1-hour incubation, the virus inoculum was removed, and the cells were washed.

Different concentrations of Lomibuvir (or other test compounds) were added to the wells.

The plates were incubated for 24 hours.
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The culture supernatants were collected to determine the viral titer by counting the number

of fluorescent foci.

Immunofluorescence Assay (IFA): This assay was used to visualize the presence of viral

antigens within the infected cells.

Vero CCL-81 cells were grown on coverslips in 24-well plates.

Confluent monolayers were infected with CHIKV (MOI 0.01).

Post-infection, the cells were treated with different concentrations of the drugs and

incubated for 12 hours.

The cells were then fixed, permeabilized, and stained with a primary antibody against

CHIKV and a fluorescently labeled secondary antibody.

The presence of infected cells was observed under a fluorescence microscope.

Quantitative Real-Time RT-PCR (qRT-PCR): This technique was employed to quantify the

viral RNA, providing a measure of viral replication.

Total RNA was extracted from the infected and treated cells.

A one-step qRT-PCR was performed using primers and probes specific to the

Chikungunya virus E1 gene.

The viral RNA copy number was calculated based on a standard curve.
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Experimental Workflow for Antiviral Testing
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Workflow for in vitro antiviral activity assessment.

Future Directions
The initial findings on Lomibuvir's activity against the Chikungunya virus are promising and

warrant further investigation. Future studies should focus on determining the precise EC50 and

CC50 values to quantify its potency and therapeutic index. Additionally, exploring the antiviral

activity of Lomibuvir in different cell lines and in in vivo animal models will be crucial to

validate its potential as a clinical candidate for the treatment of Chikungunya fever. The

exploration of combination therapies, as suggested by a subsequent study, could also enhance

the efficacy of repurposed drugs like Lomibuvir.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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